

synthesis protocol for 4-Methoxy-3-methylaniline via nitrobenzene reduction

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Compound of Interest

Compound Name: 4-Methoxy-3-methylaniline

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Synthesis of 4-Methoxy-3-methylaniline via Nitrobenzene Reduction

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of **4-methoxy-3-methylaniline**, a valuable intermediate in pharmaceutical and chemical synthesis. The described method involves the catalytic hydrogenation of 1-methoxy-2-methyl-4-nitrobenzene. This process offers high yield and purity, making it a reliable route for laboratory and potential scale-up applications. All procedural steps are outlined, and relevant quantitative data are summarized for clarity.

Introduction

4-Methoxy-3-methylaniline is a key building block in the synthesis of various biologically active molecules. The reduction of the corresponding nitroaromatic compound is a common and effective strategy for its preparation. Catalytic hydrogenation, in particular, is a widely used method due to its high efficiency, clean reaction profile, and amenability to various scales of production. This protocol details the synthesis using 10% Palladium on carbon (Pd/C) as the catalyst.

Data Presentation

The following table summarizes the quantitative data for the synthesis of **4-methoxy-3-methylaniline**.

Parameter	Value
Starting Material	1-methoxy-2-methyl-4-nitrobenzene
Reagent	Hydrogen (H ₂)
Catalyst	10% Palladium on carbon (10% Pd/C)
Solvent	Methanol (MeOH)
Reactant Quantity	9.5 g (57 mmol)
Catalyst Loading	1.5 g
Solvent Volume	100 mL
Reaction Temperature	Room Temperature (approx. 20°C)
Reaction Pressure	1 atm
Reaction Time	16 hours
Product Yield	8.0 g (100%)[1]
Product Purity	High, as indicated by NMR and MS
Characterization Data	
¹ H NMR (400 MHz, CDCl ₃)	δ 6.67 (d, 1H), 6.54 (dd, 1H), 6.50 (d, 1H), 3.77 (s, 3H), 3.29 (br s, 2H, amine NH ₂), 2.18 (s, 3H) ppm[1]
Mass Spectrometry (ESI)	m/z: 138 ([M+H] ⁺)[1]

Experimental Protocol

Synthesis of 4-Methoxy-3-methylaniline

This protocol is adapted from a literature procedure for the reduction of 1-methoxy-2-methyl-4-nitrobenzene.[1]

Materials:

- 1-methoxy-2-methyl-4-nitrobenzene (9.5 g, 57 mmol)
- 10% Palladium on carbon (10% Pd/C) (1.5 g)
- Methanol (100 mL)
- CELITE® (for filtration)
- Hydrogen gas (H₂)
- Round-bottom flask
- Stirring apparatus
- Hydrogenation apparatus (e.g., balloon or Parr shaker)
- Filtration apparatus (e.g., Büchner funnel)
- Rotary evaporator

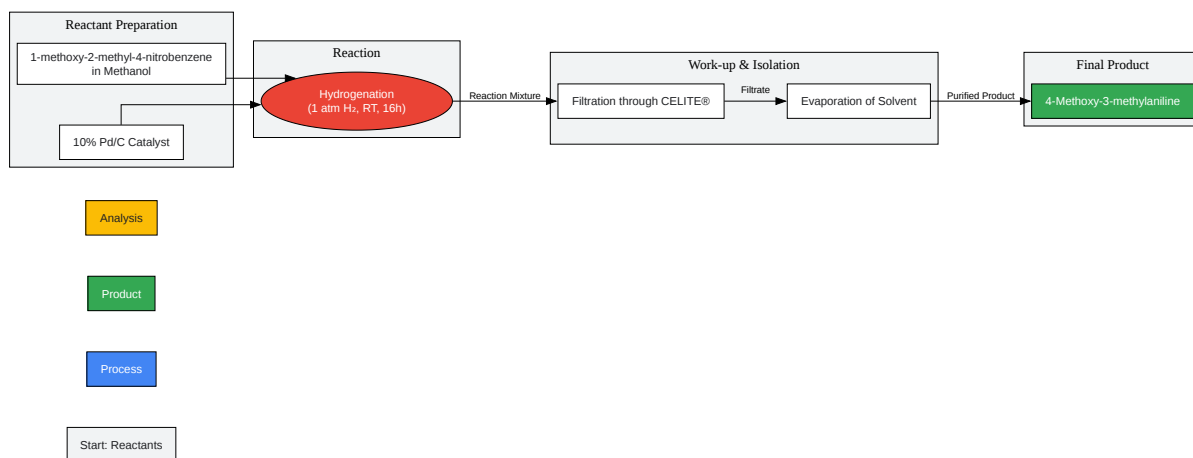
Procedure:

- **Reaction Setup:** In a suitable round-bottom flask, dissolve 1-methoxy-2-methyl-4-nitrobenzene (9.5 g, 57 mmol) in methanol (100 mL).
- **Catalyst Addition:** To this solution, carefully add 10% Palladium on carbon (1.5 g).
- **Hydrogenation:** The flask is then placed under a hydrogen atmosphere (1 atm). This can be achieved using a hydrogen-filled balloon or a standard hydrogenation apparatus.
- **Reaction:** The mixture is stirred vigorously at room temperature for 16 hours.
- **Work-up:** Upon completion of the reaction, the mixture is filtered through a pad of CELITE® to remove the palladium catalyst.

- Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the final product, **4-methoxy-3-methylaniline**. The reported yield for this procedure is 8.0 g, which corresponds to a 100% yield.[1]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **4-methoxy-3-methylaniline**.



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References

- 1. 4-methoxy-3-methylaniline synthesis - chemicalbook [chemicalbook.com]
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